molecular formula C9H7NOS2 B6204930 2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1247128-01-3

2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B6204930
CAS No.: 1247128-01-3
M. Wt: 209.3
InChI Key:
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Description

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde is a chemical compound that belongs to the family of thiazoles. It is a colorless, crystalline solid with a molecular weight of 194.2 g/mol and a melting point of 260-262°C. The compound has been studied extensively for its synthetic, biochemical and physiological properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde is not fully understood. However, it is believed that the compound may act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. In addition, the compound may also act as an inhibitor of certain enzymes, such as cytochrome P450, and may also act as an inhibitor of certain receptors, such as the estrogen receptor.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that the compound may act as an antioxidant, scavenging free radicals and inhibiting lipid peroxidation. In addition, the compound has been shown to inhibit the growth of certain cancer cell lines, and may also possess anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, the compound is relatively stable and has a low toxicity profile. However, the compound is not soluble in water, and may be difficult to work with in aqueous solutions.

Future Directions

The potential applications of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde are numerous, and further research is needed to fully understand the compound’s biochemical and physiological effects. Future research should focus on the compound’s potential use as an antioxidant, its potential therapeutic uses, and its potential use as an inhibitor of certain enzymes and receptors. In addition, further research should be conducted to further explore the compound’s potential use in the synthesis of various organic compounds.

Synthesis Methods

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde can be synthesized using a variety of methods. One method involves the reaction of 3-methylthiophene-2-carboxaldehyde and thiourea in the presence of a base such as sodium hydroxide. The reaction yields a yellow solid which is then recrystallized from ethanol to give the pure compound.

Scientific Research Applications

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde has been studied extensively for its synthetic and biochemical properties. It has been used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, dyes, and other organic compounds. The compound has also been studied for its potential use as an antioxidant, and as a potential therapeutic agent for various diseases.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde involves the condensation of 3-methylthiophene-2-carboxylic acid with thiosemicarbazide, followed by oxidation of the resulting thiosemicarbazone to yield the desired aldehyde.", "Starting Materials": [ "3-methylthiophene-2-carboxylic acid", "thiosemicarbazide", "sodium nitrite", "sodium acetate", "acetic acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 3-methylthiophene-2-carboxylic acid (1.0 g) and thiosemicarbazide (1.2 g) in acetic acid (20 mL) and add sodium acetate (1.5 g). Heat the mixture at 80°C for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with water and dry it in a vacuum oven to yield the thiosemicarbazone intermediate.", "Step 3: Dissolve the thiosemicarbazone intermediate (0.5 g) in acetic acid (10 mL) and add sodium nitrite (0.3 g) in water (5 mL). Stir the mixture at 0°C for 30 minutes.", "Step 4: Add a solution of sodium hydroxide (0.5 g) in water (5 mL) to the reaction mixture and stir for 10 minutes.", "Step 5: Add hydrogen peroxide (1.0 mL) to the reaction mixture and stir for 30 minutes.", "Step 6: Filter the solid product, wash it with water, and dry it in a vacuum oven to yield the desired aldehyde product." ] }

1247128-01-3

Molecular Formula

C9H7NOS2

Molecular Weight

209.3

Purity

95

Origin of Product

United States

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